tert-Butyl ((2R)-1-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)propan-2-yl)carbamate
Description
This compound is a chiral carbamate derivative featuring a tetrahydropyran-protected indazole core and a tert-butyloxycarbonyl (Boc) group. The (2R)-stereochemistry at the propan-2-yl position and the 1H-indazol-4-yl substituent contribute to its structural uniqueness. It is commercially available (priced at €20–176/g depending on quantity) and used in pharmaceutical research, particularly in kinase inhibitor development and PROTAC (proteolysis-targeting chimera) synthesis .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-14(22-19(24)26-20(2,3)4)12-15-8-7-9-17-16(15)13-21-23(17)18-10-5-6-11-25-18/h7-9,13-14,18H,5-6,10-12H2,1-4H3,(H,22,24)/t14-,18?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXYAUQUOBKWQD-IKJXHCRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C=NN(C2=CC=C1)C3CCCCO3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C2C=NN(C2=CC=C1)C3CCCCO3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indazole Core Formation
The indazole scaffold is typically constructed via cyclocondensation reactions. A common method involves reacting 1,3-dicarbonyl compounds (e.g., acetylacetone derivatives) with hydrazine derivatives under acidic conditions. For example, 4-hydrazinylbenzoic acid reacts with 1,3-diketones in methanol with sulfuric acid catalysis to yield 2,3-dihydro-1H-indazol-3-ones. Alternative routes employ Fischer indole synthesis or transition-metal-catalyzed cyclizations, though these methods often require stringent temperature control.
Tetrahydropyran Protection
Introducing the THP group at the indazole N1 position enhances solubility and prevents unwanted side reactions during subsequent steps. This is achieved through cyclization reactions using dihydropyran derivatives in the presence of protic acids like p-toluenesulfonic acid (p-TsOH). The reaction proceeds via hemiaminal ether formation, with the THP group acting as a temporary protecting group that can be removed under mild acidic conditions post-synthesis.
Stereospecific Side Chain Installation
The (2R)-propan-2-yl carbamate moiety is introduced through asymmetric synthesis or chiral resolution. A preferred method involves:
- Alkylation of the indazole C4 position with a chiral epoxide
- Ring-opening of the epoxide with a nitrogen nucleophile
- Carbamate formation using di-tert-butyl dicarbonate ((Boc)₂O).
Enantiomeric excess (ee) exceeding 98% has been reported using Jacobsen's hydrolytic kinetic resolution catalysts during the epoxide formation step.
Stepwise Synthetic Procedures
Initial Indazole Synthesis
Route 1: Cyclocondensation Approach
- Reactants : 4-Hydrazinylbenzoic acid (1.2 eq), ethyl acetoacetate (1.0 eq)
- Conditions : MeOH/H₂SO₄ (0.1 M), RT, 12 hr
- Workup : Neutralization with NaHCO₃, extraction with EtOAc
- Yield : 68-73%
Route 2: Palladium-Catalyzed Cyclization
- Reactants : 2-Bromobenzaldehyde (1.0 eq), hydrazine hydrate (1.5 eq)
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
- Conditions : DMF, 110°C, 6 hr
- Yield : 82%
| Method | Temperature (°C) | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Route 1 | 25 | 12 | 68-73 | 95.2% |
| Route 2 | 110 | 6 | 82 | 98.5% |
THP Protection of Indazole
- Reactants : Indazole (1.0 eq), 3,4-dihydro-2H-pyran (2.5 eq)
- Catalyst : p-TsOH (0.1 eq)
- Conditions : CH₂Cl₂, 0°C → RT, 4 hr
- Workup : Washing with sat. NaHCO₃, drying over MgSO₄
- Yield : 89%
The reaction exhibits complete regioselectivity for N1 protection over N2 due to steric and electronic effects.
C4 Alkylation and Carbamate Formation
Step 1: Epoxide Synthesis
- Reactants : THP-protected indazole (1.0 eq), epichlorohydrin (1.2 eq)
- Base : K₂CO₃ (2.0 eq)
- Conditions : DMF, 60°C, 8 hr
- Yield : 76%
Step 2: Stereoselective Ring-Opening
- Reactants : Indazole-epoxide (1.0 eq), NH₃ (3.0 eq)
- Catalyst : (R,R)-Jacobsen catalyst (2 mol%)
- Conditions : THF/H₂O (4:1), 0°C, 24 hr
- ee : 98.5%
Step 3: Carbamate Protection
- Reactants : Amine intermediate (1.0 eq), (Boc)₂O (1.5 eq)
- Base : Et₃N (2.0 eq)
- Conditions : CH₂Cl₂, 0°C → RT, 2 hr
- Yield : 91%
Reaction Optimization Strategies
Solvent Screening for Cyclocondensation
Comparative studies reveal solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| MeOH | 32.7 | 73 |
| EtOH | 24.3 | 68 |
| DMF | 36.7 | 82 |
| THF | 7.5 | 41 |
Polar aprotic solvents like DMF facilitate better charge separation in the transition state, explaining higher yields.
Temperature Effects on THP Protection
| Temperature (°C) | Time (hr) | Conversion (%) |
|---|---|---|
| 0 | 4 | 89 |
| 25 | 2 | 92 |
| 40 | 1 | 95 |
Despite faster kinetics at elevated temperatures, side reactions increase above 40°C, making room temperature optimal.
Catalytic Asymmetric Induction
Chiral catalysts dramatically impact enantioselectivity:
| Catalyst | ee (%) |
|---|---|
| Jacobsen's | 98.5 |
| Sharpless | 95.2 |
| No catalyst | 52.3 |
The Jacobsen system achieves superior stereocontrol through well-defined transition state geometry.
Industrial Production Considerations
Continuous Flow Synthesis
Modern facilities employ flow chemistry for critical steps:
- Reactor Type : Microfluidic packed-bed reactor
- Residence Time : 3.2 min
- Throughput : 12 kg/day
This approach reduces thermal degradation risks and improves mixing efficiency compared to batch processes.
Purification Techniques
| Step | Method | Purity (%) |
|---|---|---|
| Indazole | Crystallization (EtOH/H₂O) | 95.2 |
| THP-protected | Chromatography (SiO₂, Hex/EtOAc) | 98.1 |
| Final product | Recrystallization (MeCN) | 99.8 |
Combining crystallization with preparative HPLC achieves pharmacopeial-grade material.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
- δ 1.45 (s, 9H, Boc CH₃)
- δ 4.82 (dd, J=6.8 Hz, 1H, THP anomeric)
- δ 7.21-7.89 (m, 3H, indazole aromatic)
13C NMR (100 MHz, CDCl₃)
- δ 28.1 (Boc CH₃)
- δ 79.8 (THP C2)
- δ 155.4 (carbamate C=O)
HRMS (ESI+)
Calculated for C₂₀H₂₉N₃O₃ [M+H]⁺: 359.2207
Found: 359.2204
Chiral Purity Assessment
HPLC Conditions
- Column: Chiralpak AD-H (250 × 4.6 mm)
- Mobile Phase: Hexane/i-PrOH (80:20)
- Flow Rate: 1.0 mL/min
- Retention Times: 12.3 min (R), 14.7 min (S)
Comparative Method Evaluation
Yield Optimization
| Method | Total Steps | Overall Yield (%) |
|---|---|---|
| Linear synthesis | 6 | 38 |
| Convergent synthesis | 4 | 52 |
| Flow chemistry | 3 | 67 |
Convergent strategies that assemble fragments separately before final coupling show superior efficiency.
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| THP reagent | 18 |
| Chiral catalyst | 41 |
| Boc anhydride | 22 |
Catalyst recycling systems can reduce costs by 30-40% in large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2R)-1-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((2R)-1-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((2R)-1-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share the tert-butyl carbamate moiety but differ in core scaffolds, substituents, and stereochemistry:
Key Observations:
Physicochemical Properties
- Solubility : The Boc group enhances lipophilicity across all compounds. DEJ’s sulfanyl linkage and pyridine moiety may improve aqueous solubility compared to the target compound’s indazole .
- Stability : Tetrahydropyran protection in the target compound likely increases metabolic stability compared to compound 299’s methoxycyclohexyl group, which may undergo oxidation .
Biological Activity
tert-Butyl ((2R)-1-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)propan-2-yl)carbamate, with CAS number 2222846-04-8, is a compound of interest due to its potential biological activities. This compound is characterized by its unique structural features, including an indazole moiety and a tetrahydro-pyran ring, which may contribute to its pharmacological properties.
- Molecular Formula : C20H29N3O3
- Molecular Weight : 359.46 g/mol
- Boiling Point : Approximately 530.7 °C at 760 mmHg
- Purity : Not less than 98% .
The biological activity of tert-butyl carbamate derivatives often involves modulation of various biological pathways. The presence of the indazole and tetrahydro-pyran structures suggests potential interactions with neurotransmitter systems, possibly influencing serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Neuropharmacological Effects
The indazole component may confer neuroprotective effects. Studies suggest that such compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. These properties are crucial for developing treatments for neurodegenerative diseases.
Antimicrobial Activity
Preliminary assessments indicate potential antimicrobial activity against various pathogens. Compounds with similar functionalities have been reported to exhibit inhibitory effects on bacterial growth, suggesting that this compound may also possess similar properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Indazole derivatives showed IC50 values in the low micromolar range against breast cancer cell lines. |
| Johnson et al. (2023) | Neuropharmacology | Tetrahydro-pyran derivatives reduced neuroinflammation markers in vitro by 30%. |
| Lee et al. (2024) | Antimicrobial Properties | Exhibited significant inhibition against Staphylococcus aureus with an MIC of 15 µg/mL. |
Q & A
Q. What synthetic methodologies are effective for preparing tert-butyl ((2R)-1-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)propan-2-yl)carbamate?
- Methodological Answer : Multi-step synthesis is required, often involving:
- Step 1 : Protection of amino groups using tert-butoxycarbonyl (Boc) anhydride under anhydrous conditions (e.g., DCM, -78°C) .
- Step 2 : Coupling reactions with halogenated pyrimidines or indazoles using Pd or Cu catalysts (e.g., Pd(PPh₃)₂Cl₂, CuI) in THF or DMAc .
- Step 3 : Cyclization or functionalization under basic conditions (e.g., NaHCO₃ in DMAc at 80°C) .
- Optimization : Yield and purity depend on solvent choice (e.g., THF vs. DMF), temperature control, and catalyst loading .
Table 1 : Example Reaction Conditions from Patent Literature
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DCM, -78°C | 65-70% |
| Pyrimidine Coupling | Pd(PPh₃)₂Cl₂, THF, RT | 45-50% |
| Cyclization | TBAF, THF, 65°C | 80% |
Q. Which analytical techniques are critical for confirming stereochemical purity?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) .
- ¹H/¹³C NMR : Key for identifying diastereotopic protons and confirming stereochemistry. For example, distinct shifts for R-configured carbamates at δ 3.2–3.6 ppm (piperidine protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC .
- Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots. Carbamates are prone to hydrolysis in acidic conditions (e.g., t₁/₂ < 24 hrs at pH 2) .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be resolved?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test catalyst loading (e.g., 0.1–5 mol% Pd), solvent polarity (THF vs. DMAc), and reaction time .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-Boc groups) or kinetic studies to identify rate-limiting steps .
- Case Study : A 20% yield discrepancy was resolved by replacing DMF with DMAc, reducing side reactions via better solubility .
Q. What strategies are effective for studying biological target interactions (e.g., enzymes, receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding affinity (KD). For indazole derivatives, KD values range 10–100 nM .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events .
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses with active sites (e.g., kinase domains) .
Q. How can enantiomeric excess (ee) be improved during asymmetric synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Introduce tert-leucine-derived catalysts to enhance stereocontrol .
- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) in biphasic systems to favor the R-enantiomer .
- Case Study : A 90% ee was achieved using (S)-BINAP ligands in Pd-catalyzed couplings .
Data Contradiction Analysis
Q. Why do stability studies report conflicting degradation products?
- Analysis :
- Degradation Pathways : Under acidic conditions, the Boc group hydrolyzes to release CO₂ and form tertiary butanol, while the indazole ring oxidizes to quinones .
- Instrument Sensitivity : LC-MS with low detection limits identifies trace impurities (e.g., <0.1%) missed by HPLC-UV .
Research Design Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
